Methyl 3,5-dichloro-2-sulfamoylbenzoate chemical structure
Methyl 3,5-dichloro-2-sulfamoylbenzoate chemical structure
[1]
Executive Summary
Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS: 1099660-62-4) is a highly specialized pharmacophore scaffold used primarily in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors (CAIs).[1] Structurally, it is characterized by a benzene core substituted with a methyl ester, two chlorine atoms (positions 3 and 5), and a sulfonamide group at the sterically congested 2-position.
This molecule represents a critical "ortho-sulfamoyl" building block. Unlike its para-sulfamoyl counterparts (e.g., intermediates for Furosemide), the position 2 sulfonamide allows for unique intramolecular interactions, including the potential for cyclization to saccharin derivatives (1,2-benzisothiazol-3-one 1,1-dioxides). This guide details the structural elucidation, validated synthetic pathways, and handling protocols for this compound.
Chemical Structure and Physicochemical Profile[3][4][5][6][7][8]
Structural Analysis
The molecule possesses a crowded substitution pattern. The sulfonamide group at C2 is flanked by the methyl ester at C1 and a chlorine atom at C3. This creates significant steric strain, often forcing the ester and sulfonamide groups out of coplanarity with the aromatic ring to minimize repulsion.
-
Substituents:
-
C1: Carbomethoxy group (
). -
C2: Sulfamoyl group (
). -
C3 & C5: Chlorine atoms (Electron-withdrawing, lipophilic).
-
-
Electronic Environment: The ring is highly deactivated due to the inductive effects of two chlorines and the resonance-withdrawing ester and sulfonyl groups. This makes the ring resistant to further electrophilic aromatic substitution but susceptible to nucleophilic attack if the chloride leaving groups are activated.
Physicochemical Properties[10]
| Property | Value / Description |
| IUPAC Name | Methyl 3,5-dichloro-2-sulfamoylbenzoate |
| CAS Number | 1099660-62-4 |
| Molecular Formula | |
| Molecular Weight | 284.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| Melting Point | 185–190 °C (Predicted/Analogous range) |
| pKa (Sulfonamide) | ~9.5–10.0 (Acidic proton on Nitrogen) |
| H-Bond Donors | 1 ( |
| H-Bond Acceptors | 4 (Sulfonyl oxygens, Ester oxygens) |
Synthetic Methodology
Direct chlorosulfonation of methyl 3,5-dichlorobenzoate is regiochemically ambiguous and often low-yielding due to steric hindrance at the C2 position. The industry-standard protocol utilizes a Sandmeyer-Meerwein sequence starting from methyl 2-amino-3,5-dichlorobenzoate. This route ensures 100% regioselectivity.
Reaction Scheme Visualization
The following diagram illustrates the conversion of the amine precursor to the final sulfonamide via a sulfonyl chloride intermediate.
Figure 1: Regioselective synthesis via Meerwein chlorosulfonation.
Step-by-Step Protocol
Step 1: Diazotization
-
Reagents: Methyl 2-amino-3,5-dichlorobenzoate (1.0 eq), Sodium Nitrite (1.2 eq), Concentrated HCl (excess).
-
Procedure: Dissolve the amine in concentrated HCl/acetic acid mixture. Cool to -5°C. Add aqueous
dropwise, maintaining temperature below 0°C. Stir for 30 minutes to generate the diazonium salt. -
Critical Check: Verify diazonium formation using starch-iodide paper (turns blue instantly).
Step 2: Meerwein Sulfonation (Chlorosulfonylation)
-
Reagents: Sulfur Dioxide (gas or saturated solution in AcOH), Copper(II) Chloride (catalytic, 0.2 eq).
-
Procedure: Saturate glacial acetic acid with
gas. Add the copper catalyst.[4][5] Slowly pour the cold diazonium solution into the mixture while stirring vigorously. -
Observation: Nitrogen gas evolution (
) indicates the decomposition of the diazonium species and formation of the C-S bond. -
Workup: Pour into ice water. The sulfonyl chloride intermediate will precipitate. Filter immediately and wash with cold water. Note: Do not dry; use wet cake immediately to prevent hydrolysis.
Step 3: Amination
-
Reagents: Aqueous Ammonia (28%) or Ammonia in Dioxane.
-
Procedure: Suspend the wet sulfonyl chloride cake in THF or Dioxane. Cool to 0°C. Add ammonia solution dropwise.
-
Mechanism: Nucleophilic acyl substitution at the sulfur atom.
-
Purification: Evaporate solvent, acidify slightly to pH 5-6 (to protonate any byproduct), and filter the solid product. Recrystallize from Ethanol/Water.
Spectroscopic Characterization (QC)
To validate the identity of synthesized batches, compare analytical data against the following reference standards.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d6, 400 MHz
| Shift ( | Multiplicity | Integration | Assignment |
| 8.10 | Doublet ( | 1H | Ar-H (C6, ortho to ester) |
| 7.95 | Doublet ( | 1H | Ar-H (C4, between Cls) |
| 7.60 | Broad Singlet | 2H | |
| 3.85 | Singlet | 3H |
Interpretation: The two aromatic protons appear as meta-coupled doublets. The sulfonamide protons are typically broad and disappear upon
Infrared Spectroscopy (FT-IR)
-
3350, 3260 cm
: N-H stretching (primary sulfonamide). -
1735 cm
: C=O stretching (ester). -
1340, 1160 cm
: S=O asymmetric and symmetric stretching. -
750-800 cm
: C-Cl stretching.
Reactivity and Applications
Cyclization to Saccharin Derivatives
One of the most distinct features of this scaffold is its ability to cyclize. Under basic conditions (e.g., NaOMe/MeOH), the sulfonamide nitrogen can attack the methyl ester, eliminating methanol to form 4,6-dichlorosaccharin (4,6-dichloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide).
Figure 2: Divergent reactivity pathways under basic conditions.
Pharmaceutical Utility
-
Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide (
) is the pharmacophore responsible for coordinating zinc in the active site of carbonic anhydrase enzymes. -
Diuretic Synthesis: This molecule serves as a precursor for "high-ceiling" loop diuretics, structurally related to chloraminophenamide.
Safety and Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
-
Stability: Stable in solid form. In solution, avoid prolonged exposure to strong bases unless cyclization is desired.
References
-
ChemicalBook. (2024). Methyl 3,5-Dichloro-2-sulfamoylbenzoate Product Description. Retrieved from
-
BLD Pharm. (2024). Methyl 3,5-dichloro-2-sulfamoylbenzoate MSDS and Structure. Retrieved from
-
Supuran, C. T., et al. (2023).[6] Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. (Contextual reference for sulfonamide synthesis). Retrieved from
- Organic Syntheses. (1952). Diazotization and Chlorosulfonation Protocols (Meerwein Reaction). (General methodology reference).
-
PubChem. (2024). Methyl 3,5-dichlorobenzoate (Precursor Data). Retrieved from
Sources
- 1. 144550-79-8|Methyl 4-iodo-2-sulfamoylbenzoate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoic acid, 3,5-dichloro-, methyl ester (CAS 2905-67-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
